Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of pyridine and thienopyridine derivatives were synthesized as antimicrobial agents. The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a precursor to prepare a new series of pyridine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the InChI code for ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate is 1S/C14H18N2O2S/c1-3-5-6-9-7-8-10-11(15)12(14(17)18-4-2)19-13(10)16-9/h7-8H,3-6,15H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate has a molecular weight of 278.38 and is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed annulation process to synthesize highly functionalized tetrahydropyridines, a reaction relevant to ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Zhu, Lan, & Kwon, 2003).
Photophysical Properties Study : A series of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized and their spectral-fluorescent properties were thoroughly investigated, showing the relation to chemical structure (Ershov et al., 2019).
Crystal Structure Optimization : The crystal structures of related fused pyridine derivatives were optimized using semi-empirical methods, providing insights into conformational discrepancies and crystal packing effects (Jotani, 2015).
Synthetic Methodologies
Novel Synthesis Methods : A new method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids was described, relevant to the synthesis of ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (Santilli, Kim, & Wanser, 1971).
Fused System Synthesis : The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems was achieved, utilizing ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005).
Applications in Chemistry
Dye Synthesis : The synthesis of 3-amino-4-phenylthieno[2,3-c]isothiazole and its derivatives were used to prepare a range of azo disperse dyes, demonstrating practical applications in the dye industry (Pawar et al., 2005).
Antioxidant Activity Study : New pyrrolyl selenolopyridine compounds synthesized from related esters demonstrated remarkable antioxidant activity, indicating potential biomedical applications (Zaki et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-16(19)14-13(17)11-8-9-12(18-15(11)21-14)10-6-4-3-5-7-10/h3-9H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVCLJIDVQESM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate |
Citations
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